Potassium Benzenethiolate

Descripción general

Descripción

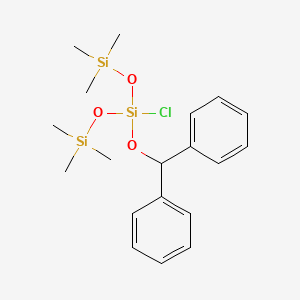

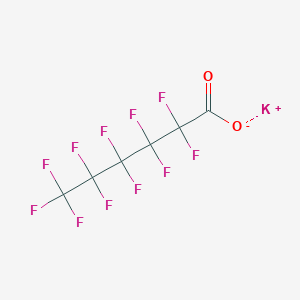

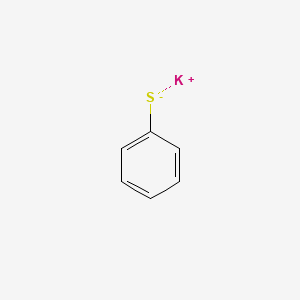

Potassium Benzenethiolate, also known as Benzenethiol, potassium salt (1:1), is a chemical compound with the molecular formula C6H5KS . Its average mass is 148.267 Da and its monoisotopic mass is 147.974899 Da .

Synthesis Analysis

Potassium Benzenethiolate can be synthesized from the reaction of germyl bromide with potassium phenoxide. Similarly, silyl and germyl bromides yield the corresponding sulphides with potassium benzenethiolate .Molecular Structure Analysis

The molecular structure of Potassium Benzenethiolate consists of a benzene ring attached to a sulfur atom, which is further attached to a potassium atom .Aplicaciones Científicas De Investigación

Pharmaceuticals

Field

Application

Potassium-Competitive Acid Blockers vs. Proton Pump Inhibitors for Peptic Ulcer

Method

This study involved a systematic review and network meta-analysis .

Results

The study compared the efficacy and safety of Potassium-Competitive Acid Blockers vs. Proton Pump Inhibitors for treating peptic ulcers with or without Helicobacter pylori infection .

Lignin Degradation

Field

Microbiology and Biotechnology

Application

Lignin degradation by Serratia quinivorans AORB19

Method

The study involved genomic analyses and alkaline lignin degradation .

Results

The strain AORB19 was found to possess genes associated with metabolic pathways such as the β-ketoadipate, gentisate, anthranilate, homogentisic, and phenylacetate CoA pathways . LC–UV analysis demonstrated the presence of p-hydroxybenzaldehyde and vanillin in the culture media .

Agriculture

Field

Agriculture and Nanotechnology

Application

Use of nano-potassium fertilizers

Method

This study explored the effects and mechanisms of nano-fertilizers on plants .

Results

The study provided insights into future applications of nano-potassium fertilizers in agriculture .

Environmental Science

Field

Environmental Science and Pollution Research

Application

The combination of nanotechnology and potassium: applications in agriculture

Method

This paper reviews the applications of common potassium-containing materials, explores the effects and mechanisms of nano-fertilizers on plants .

Peptic Ulcer Treatment

Field

Application

Comparative Efficacy and Safety of Potassium-Competitive Acid Blockers vs. Proton Pump Inhibitors for Peptic Ulcer with or without Helicobacter pylori Infection

Method

Direcciones Futuras

The future directions of Potassium Benzenethiolate and similar compounds could be influenced by the philosophy of sustainable development. Catalytic chemistry, which often involves potassium compounds, will play a crucial role in sustainable economic development. This is because a catalytic process is involved in almost all-important areas of the chemical industry, such as the synthesis of chemicals and materials, energy production, and more .

Propiedades

IUPAC Name |

potassium;benzenethiolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S.K/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALPPYUMFWGHEK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[S-].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5KS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium Benzenethiolate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

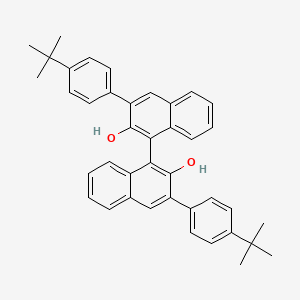

![1-[2-Hydroxy-3-(4-naphthalen-2-ylphenyl)naphthalen-1-yl]-3-(4-naphthalen-2-ylphenyl)naphthalen-2-ol](/img/structure/B3123597.png)